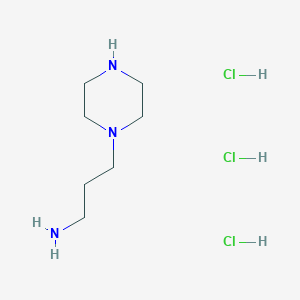

N-(3-Aminopropyl)piperazine trihydrochloride

説明

BenchChem offers high-quality N-(3-Aminopropyl)piperazine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminopropyl)piperazine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-piperazin-1-ylpropan-1-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDFJVDYTJSSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615258 | |

| Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-67-1 | |

| Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Aminopropyl)piperazine trihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(3-Aminopropyl)piperazine Trihydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of N-(3-Aminopropyl)piperazine trihydrochloride. The document emphasizes the underlying chemical principles, practical experimental considerations, and safety protocols necessary for the successful laboratory preparation of this important chemical intermediate.

Introduction and Strategic Importance

N-(3-Aminopropyl)piperazine is a versatile bifunctional molecule featuring a piperazine ring, a primary amine, and a secondary amine. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Its trihydrochloride salt form ensures stability and enhances handling characteristics.[1][2] The parent compound and its derivatives are integral to the synthesis of a range of molecules, including antimalarial agents and compounds investigated for the treatment of neurodegenerative diseases.[3][4] This guide will focus on the most prevalent and practical synthetic pathways to access this compound.

Primary Synthesis Pathway: Cyanoethylation and Reduction

The most common and industrially relevant synthesis of N-(3-Aminopropyl)piperazine proceeds via a two-step sequence: the aza-Michael addition of piperazine to acrylonitrile, followed by the chemical reduction of the resulting nitrile intermediate.

Step A: Aza-Michael Addition to form 1-(2-Cyanoethyl)piperazine

The first step involves the nucleophilic addition of a secondary amine (piperazine) to an activated alkene (acrylonitrile). This is a classic example of an aza-Michael reaction.[5]

Mechanism and Key Considerations: The reaction is typically initiated by mixing piperazine with acrylonitrile, often without a catalyst, as the inherent basicity of piperazine is sufficient. The reaction is exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts.[5] A key challenge is managing selectivity. Since piperazine has two secondary amine groups, the reaction can proceed to form the undesired 1,4-bis(2-cyanoethyl)piperazine. To favor the monosubstituted product, a molar excess of piperazine is typically used. The unreacted piperazine can then be recovered and recycled.

Step B: Reduction of Nitrile to Primary Amine

The intermediate, 1-(2-Cyanoethyl)piperazine, is then reduced to the target primary amine, N-(3-Aminopropyl)piperazine. This transformation can be achieved through several methods:

-

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Raney Nickel or Cobalt. It is often preferred in industrial settings due to cost-effectiveness and waste reduction.

-

Chemical Reduction: For laboratory-scale synthesis, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) are highly effective.[5] This method offers high yields but requires stringent anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.

Step C: Formation of the Trihydrochloride Salt

The final step involves converting the free base into its stable trihydrochloride salt. This is achieved by dissolving the purified N-(3-Aminopropyl)piperazine in a suitable solvent, such as ethanol or isopropanol, and treating it with a stoichiometric excess of hydrochloric acid (either as a concentrated aqueous solution or as gaseous HCl).[6] The salt precipitates from the solution and can be isolated by filtration.

Caption: Primary synthesis route for N-(3-Aminopropyl)piperazine Trihydrochloride.

Alternative Pathway: Reductive Amination

An alternative strategy for synthesizing amines is reductive amination. This "one-pot" method combines the formation of an imine or iminium ion with its immediate reduction to an amine.[7][8][9]

Mechanism and Key Considerations: In a potential pathway for this target molecule, piperazine could be reacted with a suitable three-carbon aldehyde containing a protected amino group (or a precursor). The initial reaction forms an iminium ion intermediate, which is then reduced in situ. A key advantage is the use of pH-sensitive reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] These reagents are mild enough not to reduce the starting aldehyde but are potent enough to reduce the iminium ion as it forms, driving the reaction to completion.[7][9]

The primary challenge of this route is the accessibility and stability of the required aldehyde starting material, such as 3-(tert-butoxycarbonylamino)propanal. While conceptually elegant, the multi-step preparation of the aldehyde often makes the cyanoethylation route more practical.

Caption: Reductive amination as an alternative synthesis strategy.

Comparative Analysis of Synthesis Routes

| Feature | Pathway 1: Cyanoethylation & Reduction | Pathway 2: Reductive Amination |

| Starting Materials | Piperazine, Acrylonitrile | Piperazine, Protected 3-Aminopropanal |

| Key Reagents | LiAlH₄ or H₂/Catalyst | NaBH₃CN or NaBH(OAc)₃ |

| Number of Steps | 2 (plus salt formation) | 1 (plus deprotection and salt formation) |

| Yield | Generally high | Moderate to high, depends on aldehyde stability |

| Safety Concerns | Highly flammable/toxic acrylonitrile; highly reactive LiAlH₄ | Toxic cyanoborohydride reagents |

| Advantages | Readily available, inexpensive starting materials; well-established procedure. | Milder reaction conditions; one-pot procedure. |

| Disadvantages | Use of hazardous reagents; potential for di-substitution. | Aldehyde starting material may require multi-step synthesis. |

Detailed Experimental Protocol (Cyanoethylation Route)

Safety First: This procedure involves hazardous materials.[10][11] Piperazine is corrosive.[12][13] Acrylonitrile is toxic and flammable. Lithium aluminum hydride reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Step 1: Synthesis of 1-(2-Cyanoethyl)piperazine[7]

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place piperazine (2.0 molar equivalents) and a suitable solvent like methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acrylonitrile (1.0 molar equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of acrylonitrile.

-

Remove the solvent under reduced pressure. The excess piperazine can be removed by vacuum distillation or by extraction to yield the crude 1-(2-Cyanoethyl)piperazine.

Step 2: Reduction of 1-(2-Cyanoethyl)piperazine with LiAlH₄[7]

-

Set up a dry 3-necked round-bottom flask under a nitrogen atmosphere, equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Dissolve the crude 1-(2-Cyanoethyl)piperazine from Step 1 in anhydrous THF and add it to the dropping funnel.

-

Slowly add the nitrile solution to the LiAlH₄ suspension. The reaction is highly exothermic; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak at ~2250 cm⁻¹).

-

Cool the reaction flask to 0 °C in an ice bath.

-

CAREFULLY quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This process generates hydrogen gas and should be done with extreme caution.

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude N-(3-Aminopropyl)piperazine as an oil.

Step 3: Preparation of N-(3-Aminopropyl)piperazine Trihydrochloride

-

Dissolve the crude free base from Step 2 in isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (at least 3.0 molar equivalents) dropwise with stirring.

-

A white precipitate of the trihydrochloride salt will form. Stir the slurry at 0 °C for 1-2 hours to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

-

Dry the product in a vacuum oven to yield N-(3-Aminopropyl)piperazine trihydrochloride.

Purification and Characterization

Effective purification and rigorous characterization are essential to validate the synthesis. The high polarity and basicity of piperazine derivatives can present challenges in purification.[14]

-

Purification: The free base, if required, can be purified by vacuum distillation. The final trihydrochloride salt is typically purified by recrystallization from a solvent system like ethanol/water or methanol.

-

Characterization: The identity and purity of the final compound should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

FT-IR Spectroscopy: To verify the presence of N-H stretches and the absence of the C≡N stretch from the nitrile intermediate.

-

Mass Spectrometry: To confirm the molecular weight of the free base (C₇H₁₇N₃, MW: 143.23 g/mol ).[15]

-

Melting Point: The trihydrochloride salt should have a distinct melting point.

-

Elemental Analysis: To confirm the elemental composition of the trihydrochloride salt (C₇H₂₀Cl₃N₃).[16]

-

Caption: General workflow for the purification and characterization of the final product.

References

-

PrepChem.com. Synthesis of N'-bis(3-aminopropyl)piperazine. Available at: [Link]

-

Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: Piperazine, anhydrous. Available at: [Link]

-

Patsnap. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka. Available at: [Link]

-

Leberman, R., Giovanelli, R., & Acosta, Z. (1974). The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Nucleic Acids Research, 1(8), 1007–1016. Available at: [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. Available at: [Link]

-

Organic Syntheses Procedure. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Available at: [Link]

-

Pollard, C. B., & McDowell, L. G. (1934). Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,ß-Unsaturated Nitriles and Esters. Journal of the American Chemical Society, 56(10), 2199–2200. Available at: [Link]

- Google Patents. US3682919A - Process for the preparation of piperazine.

- Google Patents. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.

-

PubMed. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

-

MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available at: [Link]

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Available at: [Link]

-

PubMed. Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)-propan-1-ol and its derivatives. Available at: [Link]

- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.

- Google Patents. US2919275A - Purification of piperazine.

- Google Patents. US2525223A - Preparation of n-substituted piperazines.

-

PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. Available at: [Link]

- Google Patents. US3023211A - Method for the preparation of piperazine monohydrochloride.

Sources

- 1. N-(3-Aminopropyl)piperazine trihydrochloride, CasNo.52198-67-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. N-(3-Aminopropyl)piperazine trihydrochloride | 52198-67-1 [amp.chemicalbook.com]

- 3. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 4. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-(3-AMINOPROPYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 16. 52198-67-1 CAS MSDS (N-(3-Aminopropyl)piperazine trihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of N-(3-Aminopropyl)piperazine Trihydrochloride

Abstract

N-(3-Aminopropyl)piperazine trihydrochloride is a chemical entity belonging to the broader class of piperazine compounds. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antipsychotic effects[1][2]. While the specific mechanism of action for N-(3-Aminopropyl)piperazine trihydrochloride is not extensively documented in peer-reviewed literature, its structural features—a central piperazine ring and a flexible aminopropyl side chain—suggest several plausible biological targets. This guide synthesizes information from related piperazine derivatives to propose potential mechanisms of action and provides a comprehensive framework for their experimental validation. The primary audience for this guide includes researchers, scientists, and professionals in drug development.

Introduction to N-(3-Aminopropyl)piperazine and the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions[3]. This structure imparts favorable physicochemical properties, such as high water solubility and the ability to be readily functionalized at the nitrogen atoms, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile[1][2].

N-(3-Aminopropyl)piperazine trihydrochloride (CAS No. 52198-67-1) is a derivative where one of the piperazine nitrogens is substituted with a 3-aminopropyl group[4]. The presence of primary and secondary amine functionalities makes it a versatile building block in chemical synthesis. The trihydrochloride salt form enhances its stability and solubility in aqueous media.

The core biological activity of the parent piperazine compound is well-characterized in anthelmintic therapy. It acts as a γ-aminobutyric acid (GABA) receptor agonist in nematodes, leading to flaccid paralysis and expulsion of the parasite from the host[5][6][7]. This established interaction with a major inhibitory neurotransmitter system in invertebrates provides a foundational hypothesis for its potential effects in other biological systems. Furthermore, studies on rat sympathetic ganglia have shown that piperazine can also act as a nicotinic agonist, indicating its capacity to interact with other neurotransmitter receptors[8].

Putative Mechanisms of Action

Based on the known pharmacology of the piperazine core and its various derivatives, several potential mechanisms of action for N-(3-Aminopropyl)piperazine trihydrochloride can be postulated.

Modulation of Neurotransmitter Systems

The structural similarity of the piperazine moiety to endogenous neurotransmitters suggests that N-(3-Aminopropyl)piperazine could interact with various neurotransmitter receptors and transporters.

As mentioned, the primary mechanism of piperazine as an anthelmintic is through agonism at GABA receptors[5][6][7]. While the selectivity for invertebrate GABA receptors is a key feature for its therapeutic use in parasitic infections, the potential for interaction with vertebrate GABA receptors cannot be entirely dismissed. The aminopropyl side chain could alter the binding affinity and selectivity for different GABA receptor subtypes (e.g., GABA-A, GABA-B).

Numerous piperazine derivatives are known to have significant effects on the serotonergic and dopaminergic systems[9]. They can act as agonists or antagonists at various serotonin (5-HT) and dopamine (D) receptors. For instance, some piperazine derivatives show affinity for 5-HT1A and 5-HT2A receptors and can modulate the release of serotonin and dopamine in the prefrontal cortex[10]. The antidepressant-like effects of certain piperazine compounds have been linked to their role in the monoaminergic pathway and their ability to increase levels of brain-derived neurotrophic factor (BDNF)[11]. The N-(3-aminopropyl) group could serve as a linker to position the piperazine core within the binding pockets of these receptors.

A logical starting point for investigation would be to screen N-(3-Aminopropyl)piperazine trihydrochloride for binding affinity at a panel of aminergic G-protein coupled receptors (GPCRs).

Proposed Signaling Pathway: Monoaminergic Receptor Interaction

Caption: Putative interaction points of N-(3-Aminopropyl)piperazine within a monoaminergic synapse.

Activity in Infectious Diseases

Derivatives of the closely related 1,4-bis(3-aminopropyl)piperazine have been investigated as potential antimalarial agents[12][13]. The proposed mechanism for some of these compounds involves accumulation in the acidic food vacuole of the malaria parasite and inhibition of β-hematin formation, a crucial detoxification process for the parasite[13]. While N-(3-Aminopropyl)piperazine is a simpler molecule, it shares the basic piperazine core that may facilitate entry into the parasite.

Role in Neurodegenerative Disorders

The piperazine scaffold is also present in molecules designed to tackle neurodegenerative diseases. For instance, derivatives of 1,4-bis(3-aminopropyl)piperazine have been explored for the treatment of Tauopathies, such as Alzheimer's disease[12][14][15]. These compounds are thought to alter the pathological phosphorylation of the Tau protein and promote its proteolysis[12]. The aminopropyl group in N-(3-Aminopropyl)piperazine could be a key pharmacophoric element for interaction with kinases or phosphatases involved in Tau metabolism.

Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of N-(3-Aminopropyl)piperazine trihydrochloride, a multi-tiered approach is recommended, starting with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies.

Tier 1: In Vitro Target Screening

The initial step is to identify the primary molecular targets through broad screening assays.

Objective: To determine the binding affinity of N-(3-Aminopropyl)piperazine trihydrochloride to a panel of receptors, ion channels, and transporters.

Protocol:

-

Assay Panel Selection: A comprehensive panel should be selected, with a focus on CNS targets, including but not limited to:

-

Serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.)

-

Dopamine receptors (D1, D2, D3, D4, D5)

-

Adrenergic receptors (α1, α2, β1, β2)

-

GABA receptors (GABA-A, GABA-B)

-

Histamine receptors (H1, H2, H3)

-

Monoamine transporters (SERT, DAT, NET)

-

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues overexpressing the target of interest.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of N-(3-Aminopropyl)piperazine trihydrochloride (e.g., 1 nM to 100 µM).

-

Incubation and Filtration: Incubate at an appropriate temperature and duration to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using non-linear regression.

| Target Class | Example Radioligand | Potential for Interaction |

| Serotonin Receptors | [³H]-8-OH-DPAT (5-HT1A) | High |

| Dopamine Receptors | [³H]-Spiperone (D2) | High |

| GABA Receptors | [³H]-Muscimol (GABA-A) | Moderate |

| Monoamine Transporters | [³H]-Citalopram (SERT) | Moderate |

Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of N-(3-Aminopropyl)piperazine.

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, their functional activity (agonist, antagonist, or allosteric modulator) must be determined.

Objective: To assess the effect of N-(3-Aminopropyl)piperazine trihydrochloride on the signaling of identified GPCR targets.

Protocol (for a Gs or Gi-coupled receptor):

-

Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing the 5-HT1A receptor).

-

Compound Treatment: Plate the cells in a 96-well plate and treat with varying concentrations of N-(3-Aminopropyl)piperazine trihydrochloride. For antagonist mode, co-incubate with a known agonist.

-

cAMP Induction/Inhibition: Stimulate Gs-coupled receptors with an appropriate agent (e.g., forskolin) or directly measure the inhibition of forskolin-stimulated cAMP for Gi-coupled receptors.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Cell-Based Assays

To understand the compound's effect in a more complex biological context, cell-based assays are crucial.

Objective: To investigate the effect of N-(3-Aminopropyl)piperazine trihydrochloride on neuronal function, such as neurotransmitter release or uptake.

Protocol (Neurotransmitter Uptake Assay):

-

Culture Primary Neurons: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) or use a suitable neuronal cell line (e.g., SH-SY5Y).

-

Compound Pre-incubation: Pre-incubate the cultured neurons with N-(3-Aminopropyl)piperazine trihydrochloride at various concentrations.

-

Radiolabeled Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) to the culture medium.

-

Uptake Period: Incubate for a short period to allow for transporter-mediated uptake.

-

Wash and Lyse: Wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabel and then lyse the cells.

-

Quantification: Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 for the inhibition of neurotransmitter uptake.

Conclusion

While the definitive mechanism of action for N-(3-Aminopropyl)piperazine trihydrochloride remains to be fully elucidated, its chemical structure provides a strong rationale for investigating its interaction with key neurotransmitter systems, particularly the GABAergic and monoaminergic pathways. The piperazine scaffold is a proven pharmacophore, and the aminopropyl substitution offers a vector for exploring novel biological activities. The experimental framework outlined in this guide provides a systematic and robust approach for researchers to uncover the precise molecular targets and cellular effects of this compound, thereby paving the way for potential therapeutic applications.

References

-

Singh, et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

-

Poulain, R., et al. (2005). 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets. Current Medicinal Chemistry, 12(5), 542-557. [Link]

- WO 2006 / 051489. (2006). Novel 1,4-bis(3-aminopropyl)

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N'-bis(3-aminopropyl)piperazine. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(28), 17895-17919. [Link]

-

Release. (n.d.). Piperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Sebesta, K., & Bauerdorf, J. (1974). The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Nucleic Acids Research, 1(8), 1007-1016. [Link]

- Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.

-

de Oliveira, R. S., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 401, 113066. [Link]

-

Chemistry LibreTexts. (2021). 3.6: Amines as Neurotransmitters. Retrieved from [Link]

-

Kumar, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(31), 19047-19061. [Link]

-

Fijałkowski, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 345-350. [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 291-314. [Link]

-

Boggain, S., et al. (1990). The effects of piperazine on rat sympathetic neurones. British Journal of Pharmacology, 101(3), 709-715. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 52198-67-1 CAS MSDS (N-(3-Aminopropyl)piperazine trihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. The effects of piperazine on rat sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazines | Release [release.org.uk]

- 10. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4-Bis(3-aminopropyl)piperazine|High-Purity Reagent [benchchem.com]

- 13. 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]

- 15. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

Solubility of N-(3-Aminopropyl)piperazine Trihydrochloride in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Scientific Professional

Prepared by: Gemini, Senior Application Scientist

Abstract: N-(3-Aminopropyl)piperazine trihydrochloride is a highly polar, ionic molecule whose solubility characteristics are critical for its application in pharmaceutical development and chemical synthesis. Publicly available quantitative data on its solubility in organic solvents is scarce. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the underlying physicochemical principles that govern its solubility, provide a predictive assessment across various solvent classes, and detail a robust, step-by-step experimental protocol for accurate quantitative measurement.

Introduction: The Challenge of a Trifunctional Salt

N-(3-Aminopropyl)piperazine trihydrochloride (CAS: 52198-67-1, Molecular Formula: C₇H₂₀Cl₃N₃, Formula Weight: 252.61) is the fully protonated salt form of N-(3-Aminopropyl)piperazine.[1][2] The molecule possesses three basic nitrogen centers, each capable of accepting a proton, resulting in a trihydrochloride salt. This structure confers a high degree of ionic character and polarity, making its interaction with organic solvents a complex challenge.

Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Selecting appropriate solvent systems for chemical modifications or reactions.

-

Purification: Designing effective crystallization, precipitation, and extraction procedures.

-

Pharmaceutical Formulation: Developing delivery systems, as solubility directly impacts bioavailability and formulation strategy.[3]

Given the lack of specific solubility data in the literature, this document serves as a first-principles guide to empower the researcher to generate this critical data in a reliable and reproducible manner.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of an ionic compound like N-(3-Aminopropyl)piperazine trihydrochloride in an organic solvent is a contest between the strength of the ionic lattice (lattice energy) and the energy of the interactions between the ions and the solvent molecules (solvation energy).[4] For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

Key Physicochemical Principles:

-

"Like Dissolves Like": This adage is the cornerstone of solubility prediction.[5] N-(3-Aminopropyl)piperazine trihydrochloride is an extremely polar ionic salt. It will, therefore, exhibit the highest solubility in the most polar organic solvents. Conversely, it is expected to be virtually insoluble in non-polar solvents.

-

Solute-Solvent Interactions: The primary driving force for dissolving this salt is the ion-dipole interaction between the charged ammonium centers (R-NH₃⁺, R₂-NH₂⁺) and the chloride anions (Cl⁻) with the partial positive and negative charges of polar solvent molecules.[4]

-

Hydrogen Bonding: The N-H groups in the protonated amines are strong hydrogen bond donors. Organic solvents that are effective hydrogen bond acceptors (e.g., alcohols, DMSO) will enhance solubility.[5]

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating the separated ions from each other, preventing them from recombining and precipitating out of solution.

Predictive Solubility Assessment:

Based on these principles, we can forecast the likely solubility behavior of N-(3-Aminopropyl)piperazine trihydrochloride in common organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Relative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bond donors/acceptors and high polarity create powerful ion-dipole and hydrogen bonding interactions capable of overcoming the salt's lattice energy. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High dielectric constants and strong dipole moments allow for effective ion solvation, though they lack hydrogen bond donating ability. |

| Polar Aprotic | Acetonitrile | Low to Moderate | Moderate polarity but less effective at solvating the ionic species compared to DMSO or DMF. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Very Low to Insoluble | Insufficient polarity and weaker dipole moments result in poor ion-dipole interactions, unable to disrupt the ionic lattice. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Insoluble | Lack the polarity required to stabilize the charged ions in solution. The energy of solvation would be far too low. |

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is the Isothermal Equilibrium Method . This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[6][7]

3.1 Safety & Handling

-

Hazard Profile: While data for the trihydrochloride is limited, the free base, 1,4-Bis(3-aminopropyl)piperazine, is classified as corrosive and can cause severe skin burns and eye damage.[8] It is prudent to handle the trihydrochloride salt with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Work Environment: Conduct all operations in a well-ventilated chemical fume hood.

3.2 Experimental Workflow Diagram

The following diagram outlines the critical steps for the experimental determination of solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

3.3 Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reliable data.

Materials and Equipment:

-

N-(3-Aminopropyl)piperazine trihydrochloride

-

High-purity organic solvents (anhydrous grade recommended)

-

Analytical balance (4 decimal places)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of the Slurry:

-

To a tared 4 mL glass vial, add approximately 50-100 mg of N-(3-Aminopropyl)piperazine trihydrochloride and record the mass precisely.

-

Pipette 2.0 mL of the chosen organic solvent into the vial.

-

Causality: Adding a clear excess of solid is critical. The continuous presence of a solid phase ensures that the solution remains saturated at equilibrium.[7]

-

-

Equilibration:

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry at a moderate speed for 24 to 48 hours.

-

Trustworthiness: A 24-48 hour period is typically sufficient for small molecules to reach equilibrium.[7] To validate this, one can test samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, equilibrium has been achieved.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand for 30 minutes in a temperature-controlled block to let larger particles settle.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining undissolved solid.

-

Causality: Centrifugation is superior to simple filtration for this step as it minimizes the risk of solvent evaporation or temperature fluctuations that could alter the solubility.

-

-

Sample for Quantification:

-

Carefully open the vial, avoiding any disturbance of the solid pellet.

-

Using a calibrated pipette, withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant.

-

Immediately dilute this aliquot into a known volume of solvent in a volumetric flask. The dilution factor should be chosen to bring the final concentration into the linear range of the analytical method.

-

Trustworthiness: Performing this step quickly and diluting immediately minimizes errors from potential solvent evaporation.

-

-

Quantification (Example using HPLC-UV):

-

Prepare a series of calibration standards of N-(3-Aminopropyl)piperazine trihydrochloride in the chosen solvent at known concentrations.

-

Analyze the standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample from step 4 and record its peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration of Saturated Solution (mg/mL)

-

Solubility (mol/L) = [Solubility (g/L)] / [Formula Weight ( g/mol )]

-

Data Interpretation and Critical Considerations

4.1 Data Summary

The results of the experimental work should be compiled into a clear, comparative table.

| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |

| Methanol | 25.0 | [Insert Data] |

| Ethanol | 25.0 | [Insert Data] |

| DMSO | 25.0 | [Insert Data] |

| Acetonitrile | 25.0 | [Insert Data] |

| Toluene | 25.0 | [Insert Data] |

4.2 Influence of Water Content

N-(3-Aminopropyl)piperazine trihydrochloride is expected to be hygroscopic. Trace amounts of water in organic solvents can act as a co-solvent and may dramatically increase the apparent solubility.

-

Expert Insight: For applications requiring precise, non-aqueous conditions, it is imperative to use anhydrous solvents and perform experiments under an inert atmosphere (e.g., in a glovebox) to ensure the measured solubility is truly representative of the organic solvent system.[6]

4.3 Effect of Temperature

The dissolution of most salts is an endothermic process, meaning solubility generally increases with temperature.[9] If the intended application involves different temperatures, it is essential to repeat the solubility determination at those specific temperatures to build a complete solubility profile.

Conclusion

References

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

-

Bollini, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Quora. (2018). On which factors solubility of ionic compounds depends?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Retrieved from [Link]

-

ResearchGate. (2021). Factors Affecting the Solubility of Ionic Compounds. Request PDF. Retrieved from [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

- 1. 52198-67-1 CAS MSDS (N-(3-Aminopropyl)piperazine trihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-(3-Aminopropyl)piperazine trihydrochloride | 52198-67-1 [amp.chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. quora.com [quora.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Stability and Storage of N-(3-Aminopropyl)piperazine Trihydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the stability and optimal storage conditions for N-(3-Aminopropyl)piperazine trihydrochloride. By synthesizing fundamental chemical principles with field-proven methodologies, this document serves as a robust framework for ensuring the integrity and reliability of this compound in research and development settings.

Executive Summary: The Criticality of Stability

N-(3-Aminopropyl)piperazine trihydrochloride is a molecule of interest in pharmaceutical research and chemical synthesis, valued for its distinct structural features comprising primary and tertiary amine functionalities. As a trihydrochloride salt, its solid-state properties, stability, and handling are significantly influenced by its hygroscopicity and reactivity. Understanding and controlling these parameters are paramount to generating reproducible experimental results and ensuring the quality of downstream applications. This guide delineates the key chemical characteristics, potential degradation pathways, and a systematic approach to defining appropriate storage and handling protocols.

Physicochemical Characterization: A Foundation for Stability Assessment

A thorough understanding of the physicochemical properties of N-(3-Aminopropyl)piperazine trihydrochloride is the cornerstone of a sound stability program. While data for the trihydrochloride salt is limited in publicly available literature, we can infer much from the properties of its free base, 1,4-Bis(3-aminopropyl)piperazine, and the general characteristics of amine hydrochlorides.

Table 1: Physicochemical Properties of N-(3-Aminopropyl)piperazine and its Trihydrochloride Salt

| Property | 1,4-Bis(3-aminopropyl)piperazine (Free Base) | N-(3-Aminopropyl)piperazine Trihydrochloride | Rationale and Implications |

| CAS Number | 7209-38-3[1] | 52198-67-1[2] | Ensures correct compound identification. |

| Molecular Formula | C₁₀H₂₄N₄[1] | C₁₀H₂₇Cl₃N₄ | The addition of three HCl molecules. |

| Appearance | Colorless to almost colorless clear liquid[3] | White powder[2] | The salt form is typically a solid at room temperature. |

| Storage Temperature | Refrigerated (0-10°C), under inert gas[3] | Room temperature[2] | The salt is generally more stable than the free base. |

| Boiling Point | 150-152 °C at 2 mmHg[1] | Not applicable | Salts decompose at high temperatures rather than boil. |

| Density | 0.973 g/mL at 25 °C[1] | Not available | Solid-state density will differ from the liquid free base. |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[3] | Strong oxidizing agents, strong bases | Reaction with strong bases will liberate the free amine. |

| Air Sensitivity | Air sensitive[3] | Likely less sensitive than the free base | Protonation of the amine groups reduces susceptibility to oxidation. |

Potential Degradation Pathways and Influencing Factors

The stability of N-(3-Aminopropyl)piperazine trihydrochloride can be compromised by several factors, primarily moisture, pH, temperature, and light. Understanding these degradation pathways is crucial for designing effective stability studies and storage strategies.

Hydrolytic Degradation

While the core structure is generally stable against hydrolysis, the presence of moisture, especially at elevated temperatures, can be a concern. The primary impact of moisture is likely related to the physical stability of the solid form.

Oxidative Degradation

The amine functional groups, although protonated in the trihydrochloride salt, can be susceptible to oxidation. This can be catalyzed by light, heat, and the presence of metal ions. Potential oxidation products could include N-oxides. The free base is noted to be air-sensitive, and while the salt form is more stable, oxidation remains a potential degradation route.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. This may involve complex fragmentation of the molecule. In case of a fire, hazardous combustion products such as carbon oxides and nitrogen oxides can be expected[3].

Photodegradation

Exposure to UV or high-intensity visible light can provide the energy to initiate degradation, particularly oxidative pathways. Photostability testing is therefore a critical component of a comprehensive stability program.

Caption: Key environmental stressors and potential degradation pathways for N-(3-Aminopropyl)piperazine trihydrochloride.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and general best practices for amine hydrochlorides, the following storage and handling procedures are recommended to maintain its integrity.

-

Containers: Store in tightly sealed, non-reactive containers. Amber glass bottles are suitable to provide protection from light[3].

-

Atmosphere: For long-term storage, particularly for reference standards, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize the risk of oxidation.

-

Temperature: A supplier suggests room temperature storage for the trihydrochloride salt[2]. However, for enhanced stability and to mitigate the effects of temperature fluctuations, storage in a controlled environment, such as 2-8°C, is a prudent measure, especially for long-term storage.

-

Humidity: The compound should be stored in a dry environment. The use of desiccants is recommended to protect against moisture, which can lead to deliquescence and potential degradation.

-

Light: Protect from light to prevent photodegradation[3].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[3].

A Framework for Stability Testing

A comprehensive stability testing program is essential to establish the retest period and recommended storage conditions. This program should include long-term, accelerated, and forced degradation studies.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to develop a stability-indicating analytical method.[4]

Table 2: Representative Protocol for Forced Degradation Studies

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 1 mg/mL in 0.1 N HCl at 60°C for 48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 1 mg/mL in 0.1 N NaOH at 60°C for 48 hours | To assess stability in alkaline conditions. |

| Oxidation | 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Solid sample at 80°C for 72 hours | To assess the impact of heat on the solid form. |

| Photostability | Solid sample exposed to ICH Q1B compliant light conditions | To determine light sensitivity. |

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Table 3: Starting Point for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and separation for polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Provides good peak shape for amines and allows for gradient elution to separate degradation products. |

| Gradient | Start with a low percentage of B and ramp up to elute more hydrophobic degradation products. | To ensure separation of the parent peak from all potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at a wavelength of maximum absorbance (e.g., 210 nm) | To be determined by UV scan of the compound. |

| Column Temperature | 30°C | For reproducible retention times. |

The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The key requirement is the ability to resolve the main peak from all degradation products.

Caption: Workflow for establishing stability and storage conditions.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated.

-

Long-Term Stability: Studies should be conducted under the proposed storage conditions (e.g., 25°C/60% RH or 5°C) for a duration that covers the proposed retest period.[5]

-

Accelerated Stability: Studies are performed under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and to assess the impact of short-term excursions outside the recommended storage conditions.[5][6]

Testing at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) should monitor assay, appearance, and the levels of any specified and unspecified degradation products.[6]

Hygroscopicity and Excipient Compatibility

Hygroscopicity Assessment

As a hydrochloride salt, N-(3-Aminopropyl)piperazine trihydrochloride is expected to be hygroscopic. This should be quantitatively assessed using techniques such as Dynamic Vapor Sorption (DVS). The results will inform the requirements for packaging and control of humidity during storage and handling.

Excipient Compatibility

For drug development, it is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients.[7] This is typically done by creating binary mixtures of the API and each excipient (e.g., in a 1:1 ratio) and storing them under accelerated conditions.[8] Samples are analyzed at initial and subsequent time points for the appearance of new degradation products or significant loss of the API. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[9]

Conclusion and Recommendations

The stability and proper storage of N-(3-Aminopropyl)piperazine trihydrochloride are critical for its effective use in research and development. This guide outlines a systematic and scientifically rigorous approach to understanding and controlling the factors that can impact its integrity.

Key Recommendations:

-

Characterize the Molecule: Perform thorough physicochemical characterization, including hygroscopicity assessment.

-

Develop a Validated Method: Establish a stability-indicating analytical method, preferably using HPLC, and validate it according to ICH guidelines.

-

Conduct Comprehensive Stability Studies: Execute forced degradation, long-term, and accelerated stability studies to identify degradation pathways and establish a retest period.

-

Define and Adhere to Storage Conditions: Based on stability data, define and implement strict storage conditions, including control of temperature, humidity, and light. Store in tightly sealed containers, preferably under an inert atmosphere.

-

Assess Compatibility: For formulation development, conduct thorough excipient compatibility studies.

By following the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality, reliability, and reproducibility of their work with N-(3-Aminopropyl)piperazine trihydrochloride.

References

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

- General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

-

Wikipedia. Hydroxylamine. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

- Impactfactor.

- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences.

- Keerthi K, et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research.

- Tan, H., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.

- Semantic Scholar. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide.

- Bharate, S. S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals.

- Vinayaka Mission's Research Foundation. (2021). Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Trihexyphenidyl HCl.

- ResearchGate.

- Li, M., et al. (2015).

- ResearchGate. Properties of Amines and their Hydrochloride Salt.

- Fedejko, R., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- World Health Organization. (2013).

- Zografi, G., & Newman, A. W. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Wagh, A., et al. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine.

- ResearchGate. The results of accelerated stability studies (25 °C, 60% RH) for 2, 3, and 4-component Rifampicin products.

- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

- Goldstein, G., & Zamecnik, P. C. (1974). The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.

- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.

- Al-Kassas, R., & Al-Gohary, O. (2006). Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods. Pharmaceutical development and technology.

Sources

- 1. 1,4-双(3-氨丙基)哌嗪 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-(3-Aminopropyl)piperazine trihydrochloride, CasNo.52198-67-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

N-(3-Aminopropyl)piperazine trihydrochloride CAS number 52198-67-1 properties

Abstract: This technical guide provides a comprehensive overview of N-(3-Aminopropyl)piperazine trihydrochloride (CAS No. 52198-67-1), a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, outlines a representative synthetic pathway and purification workflow, discusses its key applications as a structural motif in drug discovery, and provides robust analytical and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Scientific Context

N-(3-Aminopropyl)piperazine trihydrochloride is the salt form of a bifunctional amine containing both a secondary amine within the piperazine ring and a primary amine on the propyl chain. The trihydrochloride form enhances the compound's stability and aqueous solubility, making it a convenient starting material for various chemical transformations. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-infectives. The presence of two distinct amine functionalities—a primary and two secondary amines—at a defined distance allows for its use as a versatile linker or building block in the synthesis of complex molecules with tailored pharmacological profiles. Its role as a known impurity of Nicotinamide further underscores the need for precise analytical characterization in pharmaceutical quality control[1][2][3].

Physicochemical and Structural Properties

The fundamental properties of N-(3-Aminopropyl)piperazine trihydrochloride are critical for its handling, reaction setup, and analytical characterization. It is typically supplied as a white crystalline powder, and its salt form dictates its solubility profile, favoring polar solvents.

| Property | Value | Source |

| CAS Number | 52198-67-1 | [1][4] |

| Molecular Formula | C₇H₂₀Cl₃N₃ | [1][4] |

| Formula Weight | 252.61 g/mol | [1][4] |

| Appearance | White powder | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][5] |

| Purity (Typical) | 97-99% | [1][5][6] |

| Synonyms | 3-(Piperazin-1-yl)propan-1-amine trihydrochloride, 1-Piperazinepropanamine trihydrochloride | [1][2][3] |

Synthesis and Purification Workflow

The synthesis of N-(3-Aminopropyl)piperazine trihydrochloride is typically achieved through a nucleophilic substitution reaction followed by an acidification step. The choice of reagents and purification method is critical to achieving high purity.

Representative Synthesis Protocol

A common synthetic route involves the reaction of piperazine with a halo-substituted aminopropane derivative, where the amino group is protected to prevent self-reaction.

Step 1: N-Alkylation of Piperazine

-

Dissolve a large excess of piperazine in a suitable solvent such as acetonitrile or ethanol. Using piperazine in excess serves a dual purpose: it acts as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction, driving the reaction towards the mono-substituted product.

-

Add a solution of a protected 3-halopropylamine (e.g., N-(3-bromopropyl)phthalimide) dropwise to the piperazine solution at room temperature. The phthalimide group is an excellent protecting group for the primary amine as it is robust and easily removed.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture, filter off the piperazine hydrohalide salt, and concentrate the filtrate under reduced pressure.

Step 2: Deprotection of the Primary Amine

-

Dissolve the crude product from Step 1 in ethanol.

-

Add hydrazine hydrate and heat the mixture to reflux. Hydrazine effectively cleaves the phthalimide group, liberating the primary amine.

-

After the reaction is complete, cool the mixture. The phthalhydrazide byproduct will precipitate and can be removed by filtration.

-

Concentrate the filtrate to yield the free base, N-(3-Aminopropyl)piperazine.

Step 3: Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

-

Cool the solution in an ice bath and slowly add a stoichiometric excess of concentrated hydrochloric acid or introduce anhydrous HCl gas. The trihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold solvent (e.g., diethyl ether or cold isopropanol) to remove any unreacted starting material, and dry under vacuum.

Synthesis and Purification Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent purification of the target compound.

Caption: Workflow for the synthesis and purification of N-(3-Aminopropyl)piperazine trihydrochloride.

Applications in Research and Drug Development

The utility of N-(3-Aminopropyl)piperazine stems from its defined geometry and the differential reactivity of its primary and secondary amines. This allows for selective functionalization to create linkers and build complex molecular architectures.

-

Scaffold for Antimalarial Agents: The free base, 1,4-bis(3-aminopropyl)piperazine, has been used as a core scaffold in the development of new antimalarial drugs. Derivatives have shown potent activity against chloroquine-resistant strains of Plasmodium falciparum[7]. The aminopropylpiperazine moiety often serves to mimic the side chain of chloroquine, which is crucial for accumulation in the parasite's digestive vacuole.

-

Gene Delivery Systems: The cationic nature of the protonated amine groups makes this and related compounds suitable for creating polymers for non-viral gene therapy. These cationic polymers can complex with negatively charged DNA or RNA, forming "polyplexes" that facilitate entry into cells.

-

Neurodegenerative Disease Research: Derivatives of aminopropylpiperazine have been investigated for the treatment of neurodegenerative diseases, such as Tauopathies. The scaffold can be functionalized to target specific proteins or pathways involved in disease progression[8].

-

Chromatography and Separation Science: The related compound, N,N'-bis(3-aminopropyl)piperazine, has been used to create modified stationary phases (BAPP-Sepharose) for the ion-exchange chromatography and fractionation of biological macromolecules like tRNA[9].

Analytical Methodologies

Accurate identification and quantification are essential for both quality control and research applications. Due to the lack of a strong UV chromophore, direct HPLC analysis is challenging. Therefore, derivatization or alternative detection methods are required.

HPLC-UV Analysis via Derivatization

Principle: To enable sensitive UV detection, the primary and secondary amine groups are reacted with a derivatizing agent that attaches a chromophore to the molecule. A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with amines to form a stable, UV-active product[10].

Protocol:

-

Sample Preparation: Accurately weigh and dissolve N-(3-Aminopropyl)piperazine trihydrochloride in a suitable buffer (e.g., borate buffer, pH 9.0) to create a stock solution. The basic pH is necessary to ensure the amine groups are deprotonated and nucleophilic.

-

Derivatization: To an aliquot of the sample solution, add an excess of NBD-Cl solution in acetonitrile.

-

Reaction: Heat the mixture in a water bath at approximately 60°C for 30-60 minutes in the dark, as the derivative can be light-sensitive.

-

Quenching: Stop the reaction by adding a small amount of acid (e.g., HCl) to neutralize the buffer.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to the absorbance maximum of the NBD derivative (typically around 470 nm).

-

Quantification: Use a calibration curve prepared from derivatized analytical standards.

-

Spectroscopic Characterization (NMR & IR)

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural confirmation. In D₂O, the proton spectrum would show characteristic signals for the propyl chain and the piperazine ring protons. The chemical shifts will be influenced by the protonation state of the amines.

-

Infrared (IR) Spectroscopy: The IR spectrum will show broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of amine salt (N-H⁺) stretching. C-H and N-H bending vibrations will also be present.

Analytical Workflow Diagram

Caption: A typical analytical workflow for the characterization of N-(3-Aminopropyl)piperazine trihydrochloride.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound should be kept sealed to protect it from moisture.

Conclusion

N-(3-Aminopropyl)piperazine trihydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its stable, soluble salt form and multiple reactive sites provide chemists with a reliable starting point for constructing complex target molecules. Proper understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

-

OPUS at UTS. Analytical Methods for piperazine analogues. [Link]

-

PrepChem.com. Synthesis of N'-bis(3-aminopropyl)piperazine. [Link]

-

PubMed. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. [Link]

-

PubMed. The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

- Google Patents. Novel 1,4-bis(3-aminopropyl)

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

PubChem. 1-(2''-Hydroxyl cyclohexyl)-3-[aminopropyl]-4-[3'-aminopropyl] piperazine. [Link]

-

ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

Sources

- 1. N-(3-Aminopropyl)piperazine trihydrochloride | 52198-67-1 [amp.chemicalbook.com]

- 2. N-(3-Aminopropyl)piperazine trihydrochloride | 52198-67-1 [amp.chemicalbook.com]

- 3. N-(3-Aminopropyl)piperazine trihydrochloride CAS#: 52198-67-1 [amp.chemicalbook.com]

- 4. 52198-67-1 CAS MSDS (N-(3-Aminopropyl)piperazine trihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-(3-Aminopropyl)piperazine trihydrochloride, CasNo.52198-67-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. N-(3-Aminopropyl)piperazine trihydrochloride, CasNo.52198-67-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 7. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 9. The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

N-(3-Aminopropyl)piperazine trihydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of N-(3-Aminopropyl)piperazine Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)piperazine trihydrochloride and its free base, 1,4-Bis(3-aminopropyl)piperazine, are versatile aliphatic amines utilized in various research and development applications, including as building blocks in organic synthesis, as curing agents for epoxy resins, and in the development of novel pharmaceuticals. The presence of multiple amine functionalities imparts a high degree of reactivity and, consequently, specific hazards that necessitate a thorough understanding of its safe handling. This guide provides a comprehensive overview of the safety and handling precautions for N-(3-Aminopropyl)piperazine and its salts, grounded in established chemical safety principles and regulatory standards. Our focus is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the rationale behind them, thereby fostering a robust safety culture.

Hazard Identification and GHS Classification

N-(3-Aminopropyl)piperazine and its salts are classified as hazardous substances. The primary and most significant hazard is their corrosive nature.[1][2]

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B.[2][3] This classification indicates that the chemical causes severe skin burns and damage upon contact.

-

Serious Eye Damage/Eye Irritation: Category 1.[2][3] This signifies a risk of serious, potentially irreversible eye damage.

Hazard Statements:

The corrosive properties of this compound are attributable to the basicity of the amine groups. These groups can readily accept protons, leading to a high pH when in solution and causing rapid damage to biological tissues through saponification of fats and denaturation of proteins. The trihydrochloride salt, while acidic in solution due to the protonated amines, can still cause significant irritation and damage upon contact, particularly to mucous membranes.

Toxicological Profile

-

Acute Effects: Immediate and severe irritation and burns to the skin and eyes are the most likely acute effects of contact.[1] Inhalation of dust or aerosols can cause severe irritation to the nose, throat, and respiratory tract, leading to coughing, wheezing, and shortness of breath.[1] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[2]

-

Chronic Effects: There is limited information on the long-term health effects of exposure.[1] It has not been tested for its carcinogenic or reproductive effects.[1] As with many reactive chemicals, repeated exposure should be minimized.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is crucial, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Ventilation: All work with N-(3-Aminopropyl)piperazine trihydrochloride should be conducted in a well-ventilated area.[2] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[2][5][6]

-